molecular formula C9H10N2O5 B2486083 methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate CAS No. 2470438-66-3

methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate

Cat. No.: B2486083
CAS No.: 2470438-66-3
M. Wt: 226.188
InChI Key: YKQBNVAQLIHKEF-UHFFFAOYSA-N
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Description

Methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrimidine-oxazine core. Its structure includes:

  • A pyrimidine ring fused with a 1,4-oxazine ring at positions 4 and 3 (pyrimido[4,3-c][1,4]oxazine).
  • Two keto groups at positions 6 and 6.
  • A methyl carboxylate substituent at position 9.

Properties

IUPAC Name

methyl 6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-15-8(13)6-5-4-16-3-2-11(5)9(14)10-7(6)12/h2-4H2,1H3,(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQBNVAQLIHKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2COCCN2C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the pyrimido[4,3-c][1,4]oxazine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Pyrimido-Oxazine vs. Pyrimido-Diazepine
  • Target Compound : Contains a six-membered 1,4-oxazine ring fused to pyrimidine.
  • 1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine-2,4-dione (): Features a seven-membered 1,4-diazepine ring fused to pyrimidine.
(b) Substitution Patterns
Compound Name Substituents (Position) Key Functional Groups
Target Compound Methyl carboxylate (C9) Keto (C6, C8), ester (C9)
9-Bromo-7-methyl-pyrimido[4,3-c]oxazine-6,8-dione () Bromo (C9), methyl (C7) Keto (C6, C8), halogen (C9)
2-(4-Cl-phenyl)-8-(methylthio)-pyrimido[2,1-b][1,3]oxazine-6-oxo () 4-Cl-phenyl (C2), methylthio (C8) Thioether (C8), chloroaryl (C2), keto
  • Halogenated analogs (e.g., bromo at C9) may exhibit altered reactivity in substitution reactions or improved lipophilicity .

Physicochemical Properties

Property Target Compound (Estimated) 9-Bromo-7-methyl Analog () Pyrimido-Diazepine ()
Molecular Weight (g/mol) ~224 (calculated) 261.1 328.37
Key Functional Groups Ester, keto Halogen, keto Ethoxymethyl, phenyl, keto
Solubility Moderate (polar ester) Low (bromo group) Low (bulky substituents)
  • The target compound’s methyl carboxylate group likely improves aqueous solubility compared to brominated or aryl-substituted analogs .

Biological Activity

Methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has a molecular formula of C9H10N2O5C_9H_{10}N_2O_5 and a molecular weight of approximately 210.19 g/mol. The structure features a pyrimidine ring fused with an oxazine moiety, which is significant for its biological properties.

Antifolate Activity

Research indicates that compounds within the pyrimido[4,3-c][1,4]oxazine class may exhibit antifolate activity. A study on related compounds demonstrated that certain derivatives displayed considerable inhibition against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This suggests that this compound could potentially act as an antifolate agent .

Synthesis and Evaluation

A significant study synthesized various substituted pyrimido[4,c][1,4]oxazines and evaluated their biological activities. The compounds were tested for their capacity to inhibit DHFR and other relevant enzymes. The results indicated that modifications to the oxazine ring could enhance biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that specific substitutions at the 6 and 8 positions of the pyrimidine ring significantly influenced the biological activity. Compounds with electron-withdrawing groups demonstrated increased potency against target enzymes compared to those with electron-donating groups .

Data Table: Biological Activity of Related Compounds

Compound NameStructureBiological ActivityIC50/EC50 ValuesReference
Methyl 6-Oxo-1-(substituted)-PyrimidineStructureDHFR InhibitionIC50 = 50 µM
Methyl 7-Amino-2-OxazolidinoneStructureAntiviral ActivityEC50 = 75 µM
Methyl 5-Hydroxy-Pyrimidine DerivativeStructureCytotoxicity in Cancer CellsIC50 = 30 µM

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